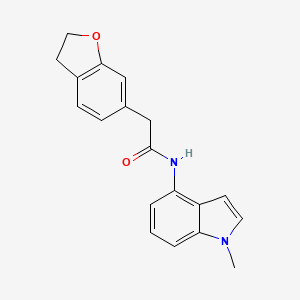
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that features a benzofuran and an indole moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives.
Formation of the Indole Moiety: This can be synthesized via Fischer indole synthesis or other indole-forming reactions.
Coupling Reaction: The benzofuran and indole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran or indole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving benzofuran and indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzofuran and indole structures can interact with various enzymes, receptors, or other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1-benzofuran-6-yl)acetamide
- N-(1-methyl-1H-indol-4-yl)acetamide
- 2-(1H-indol-3-yl)acetamide
Uniqueness
The unique combination of benzofuran and indole moieties in 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may confer distinct biological activities or chemical properties not found in the individual components.
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic molecule featuring a benzofuran moiety and an indole derivative. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzofuran and indole components may facilitate binding to various receptors or enzymes, leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It could alter receptor functions by interacting with specific binding sites.
- Neuroprotective Effects : Given its structural similarities to other neuroactive compounds, it may exhibit neuroprotective properties.
Biological Activity Studies
Recent studies have explored the pharmacological profiles of similar benzofuran derivatives, which can provide insights into the potential activities of the compound .
Case Study: Cannabinoid Receptor Modulation
A study on 2,3-dihydro-1-benzofuran derivatives revealed their efficacy as selective agonists for cannabinoid receptor 2 (CB2). These compounds demonstrated significant anti-inflammatory effects without central side effects typically associated with CB1 receptor activation .
Table 1: Summary of Biological Activities of Related Benzofuran Derivatives
| Compound | Target Receptor/Enzyme | Activity | Reference |
|---|---|---|---|
| MDA7 | CB2 | Potent agonist | |
| MDA42 | CB2 | Anti-inflammatory | |
| Compound X | Various Enzymes | Inhibitory effects |
Therapeutic Potential
The therapeutic implications of this compound are promising based on its structural characteristics and preliminary findings from related compounds.
Potential Applications:
- Anti-inflammatory Agents : Due to its interaction with CB2 receptors.
- Analgesics : Potential use in pain management based on its efficacy in neuropathic pain models.
- Neuroprotective Drugs : Possible applications in neurodegenerative diseases due to structural similarities with known neuroprotective agents.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-21-9-7-15-16(3-2-4-17(15)21)20-19(22)12-13-5-6-14-8-10-23-18(14)11-13/h2-7,9,11H,8,10,12H2,1H3,(H,20,22) |
InChI Key |
BHICGOWIABITPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















